molecular formula C20H32B2O4 B2657009 (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane CAS No. 230299-05-5

(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

Cat. No.: B2657009
CAS No.: 230299-05-5
M. Wt: 358.1 g/mol
InChI Key: VNEZFUGEQURPEN-ZPMRKKTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane is a complex organic molecule characterized by its unique boron-containing tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane involves multiple steps, typically starting with the preparation of the boron-containing tricyclic core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

CAS No.

230299-05-5

Molecular Formula

C20H32B2O4

Molecular Weight

358.1 g/mol

IUPAC Name

(1S,2S,6R,8R)-2,9,9-trimethyl-4-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12+,13-,14-,15-,16+,19-,20-/m0/s1

InChI Key

VNEZFUGEQURPEN-ZPMRKKTPSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@H]3C[C@H]([C@@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@@]5(O4)C)C6(C)C

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

solubility

not available

Origin of Product

United States

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